PSB 1115
Overview
Description
PSB 1115 is a highly selective, water-soluble antagonist of the human A2B adenosine receptor. It is known for its ability to inhibit the contraction inhibition induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) on acetylcholine (ACh) contractions . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of inflammation and pain management .
Scientific Research Applications
PSB 1115 has a wide range of scientific research applications:
Chemistry: Used as a research tool to study the properties and functions of adenosine receptors.
Biology: Investigated for its role in modulating biological processes such as inflammation and immune response.
Medicine: Explored for its potential therapeutic applications in treating conditions like inflammatory bowel disease and chronic pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB 1115 involves the preparation of 4-(2,3,6,7-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid. The synthetic route typically includes the following steps:
Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the propyl group: The propyl group is introduced via alkylation reactions.
Sulfonation: The final step involves the sulfonation of the aromatic ring to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PSB 1115 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.
Reduction: Reduction reactions can occur, especially at the sulfonic acid group.
Substitution: Substitution reactions are common, particularly involving the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
Mechanism of Action
PSB 1115 exerts its effects by selectively antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation and pain perception. By blocking the A2B receptor, this compound can inhibit the pro-inflammatory effects mediated by this receptor, thereby reducing inflammation and pain . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
PSB 603: Another A2B adenosine receptor antagonist with similar properties but different chemical structure.
MRS 1754: A selective A2B receptor antagonist known for its high affinity and potency.
Alloxazine: A compound that also targets the A2B receptor but with a different mechanism of action.
Uniqueness of PSB 1115
This compound is unique due to its high selectivity for the A2B adenosine receptor and its water solubility, which makes it suitable for various in vivo and in vitro studies. Its ability to inhibit TNBS-induced contraction inhibition of acetylcholine contractions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRRQPGDSIMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415532 | |
Record name | PSB 1115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152529-79-8 | |
Record name | 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152529-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PSB 1115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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